molecular formula C17H17F2NO3 B2563496 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide CAS No. 1105209-47-9

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide

Cat. No.: B2563496
CAS No.: 1105209-47-9
M. Wt: 321.324
InChI Key: PHLOMDFRTPAIHV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide is a useful research compound. Its molecular formula is C17H17F2NO3 and its molecular weight is 321.324. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolic Profiling

  • A study on a similar compound, S-1, a selective androgen receptor modulator, detailed its pharmacokinetics and metabolism in rats, shedding light on its absorption, clearance, distribution, and metabolic pathways. The compound demonstrated a low clearance, moderate volume of distribution, and extensive metabolization, indicating its potential for preclinical development in androgen-dependent diseases (Wu et al., 2006).

Synthesis and Characterization

  • Research on N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has shown its synthesis through a reaction between tryptamine and flurbiprofen, with characterization via various spectral data. The compound's fragment similarity to Brequinar suggests its potential utility in SARS-CoV-2 treatment trials (Manolov et al., 2020).

Photoreaction Studies

  • Flutamide, a compound with structural similarities, undergoes distinct photoreactions in different solvents, indicating the impact of solvent choice on the stability and reactivity of similar compounds. This study provides insights into designing and conducting experiments involving light-sensitive pharmaceuticals (Watanabe et al., 2015).

Antibacterial and Antifungal Activities

  • Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and demonstrated significant antibacterial and antifungal activities. This research contributes to the understanding of structure-activity relationships and the development of new antimicrobial agents (Helal et al., 2013).

Herbicide Development

  • The synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, exemplifies the application of fluoroaryl propanamides in agricultural chemistry. Such studies guide the development of new herbicides with improved efficacy and specificity (Makino & Yoshioka, 1987).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-12(23-16-5-3-2-4-15(16)19)17(21)20-10-11-22-14-8-6-13(18)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOMDFRTPAIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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